molecular formula C9H17N B14133112 (1E)-N-Cyclopentyl-2-methylpropan-1-imine CAS No. 89136-85-6

(1E)-N-Cyclopentyl-2-methylpropan-1-imine

Cat. No.: B14133112
CAS No.: 89136-85-6
M. Wt: 139.24 g/mol
InChI Key: CRURNPYDQGIERQ-UHFFFAOYSA-N
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Description

(1E)-N-Cyclopentyl-2-methylpropan-1-imine: is an organic compound characterized by its imine functional group and cyclopentyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1E)-N-Cyclopentyl-2-methylpropan-1-imine typically involves the condensation of cyclopentylamine with 2-methylpropanal under acidic or basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the imine product is isolated by distillation or crystallization.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (1E)-N-Cyclopentyl-2-methylpropan-1-imine can undergo oxidation reactions to form corresponding oximes or nitriles.

    Reduction: The compound can be reduced to form amines using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: It can participate in nucleophilic substitution reactions, where the imine group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under mild to moderate conditions.

Major Products:

    Oxidation: Oximes and nitriles.

    Reduction: Amines.

    Substitution: Various substituted imines and secondary amines.

Scientific Research Applications

Chemistry: (1E)-N-Cyclopentyl-2-methylpropan-1-imine is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the development of pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is studied for its potential role in enzyme inhibition and as a ligand in receptor binding studies.

Medicine: The compound’s derivatives are explored for their therapeutic potential, particularly in the development of drugs targeting neurological and inflammatory diseases.

Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (1E)-N-Cyclopentyl-2-methylpropan-1-imine involves its interaction with molecular targets such as enzymes and receptors. The imine group can form reversible covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. Additionally, the cyclopentyl group may enhance binding affinity and specificity towards certain receptors.

Comparison with Similar Compounds

  • N-Cyclopentyl-2-methylpropan-1-amine
  • N-Cyclopentyl-2-methylpropan-1-oxime
  • N-Cyclopentyl-2-methylpropan-1-nitrile

Comparison: Compared to its analogs, (1E)-N-Cyclopentyl-2-methylpropan-1-imine exhibits unique reactivity due to the presence of the imine group. This functional group allows for a broader range of chemical transformations and interactions with biological targets. The cyclopentyl substituent also contributes to its distinct physicochemical properties, making it a valuable compound in various applications.

Properties

CAS No.

89136-85-6

Molecular Formula

C9H17N

Molecular Weight

139.24 g/mol

IUPAC Name

N-cyclopentyl-2-methylpropan-1-imine

InChI

InChI=1S/C9H17N/c1-8(2)7-10-9-5-3-4-6-9/h7-9H,3-6H2,1-2H3

InChI Key

CRURNPYDQGIERQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C=NC1CCCC1

Origin of Product

United States

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